beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol eta-Bisabolol is a natural product found in Peperomia leptostachya, Sideritis tragoriganum, and other organisms with data available.
See also: Ginger (part of).
Brand Name: Vulcanchem
CAS No.: 15352-77-9
VCID: VC21347395
InChI: InChI=1S/C15H26O/c1-12(2)6-5-7-14(4)15(16)10-8-13(3)9-11-15/h6,8,14,16H,5,7,9-11H2,1-4H3/t14-,15+/m0/s1
SMILES: CC1=CCC(CC1)(C(C)CCC=C(C)C)O
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol

CAS No.: 15352-77-9

Cat. No.: VC21347395

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol - 15352-77-9

CAS No. 15352-77-9
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name (1S)-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-en-1-ol
Standard InChI InChI=1S/C15H26O/c1-12(2)6-5-7-14(4)15(16)10-8-13(3)9-11-15/h6,8,14,16H,5,7,9-11H2,1-4H3/t14-,15+/m0/s1
Standard InChI Key WTVHAMTYZJGJLJ-LSDHHAIUSA-N
Isomeric SMILES CC1=CC[C@@](CC1)([C@@H](C)CCC=C(C)C)O
SMILES CC1=CCC(CC1)(C(C)CCC=C(C)C)O
Canonical SMILES CC1=CCC(CC1)(C(C)CCC=C(C)C)O
Appearance Colorless viscous oil
Boiling Point 305.00 to 307.00 °C. @ 760.00 mm Hg

Chemical Structure and Classification

Beta-bisabolol is an organic compound with the molecular formula C₁₅H₂₆O that belongs to the class of sesquiterpenoids, which are terpenes composed of three consecutive isoprene units . It features a cyclohexene ring with a hydroxyl group (-OH) attached to the first carbon. The full systematic name, (1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol, indicates its specific stereochemistry and structural configuration.

The compound's structure contains multiple stereogenic centers, resulting in several possible stereoisomers. The nomenclature specifically identifies the (1S) configuration at two critical positions within the molecule, distinguishing beta-bisabolol from other related compounds including its more widely studied isomer, alpha-bisabolol.

Physical Properties

Beta-bisabolol exhibits distinct physical properties that influence its applications in research and potential commercial uses. Based on available data, the key physical characteristics of beta-bisabolol are summarized in Table 1.

Table 1: Physical Properties of Beta-Bisabolol

PropertyValue
Molecular FormulaC₁₅H₂₆O
Molecular Weight222.37 g/mol
Physical StateColorless to pale yellow liquid
Boiling Point305-307°C at 760 mm Hg
SolubilityPoorly soluble in water; soluble in organic solvents
Purity (Commercial)>95%

Beta-bisabolol's high boiling point and lipophilic nature reflect its sesquiterpenoid structure, contributing to its stability and ability to function in various biological environments .

Natural Sources and Occurrence

Unlike alpha-bisabolol, which is primarily sourced from Candeia trees (Eremanthus erythropappus), beta-bisabolol has been identified in alternative biological sources. Recent research has focused on sustainable methods of obtaining this compound.

Cotton Gin Trash as a Source

Recent studies have identified cotton gin trash (CGT) as a promising source of beta-bisabolol . Cotton gin trash represents an agricultural byproduct that has traditionally been considered waste material. The ability to extract valuable compounds like beta-bisabolol from this waste stream presents an environmentally sustainable alternative to traditional sources of similar compounds.

The extraction of beta-bisabolol from cotton gin trash involves isolation of essential oils followed by purification steps to obtain the compound in sufficient purity for research or commercial applications . This approach addresses sustainability concerns, particularly given that traditional sources of related compounds, such as Candeia trees for alpha-bisabolol, have become endangered due to overexploitation .

Biological Activities

Research into beta-bisabolol's biological activities has revealed several promising properties, particularly its anti-inflammatory effects. Though the compound has been less extensively studied than its alpha isomer, emerging research suggests significant therapeutic potential.

Anti-inflammatory Properties

In vitro studies have demonstrated that beta-bisabolol possesses substantial anti-inflammatory activity. Research using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages as well as 3t3 and HS27 fibroblast cell lines has shown that beta-bisabolol can significantly inhibit the production of inflammatory mediators in a dose-dependent manner .

Non-toxic concentrations of beta-bisabolol (ranging from 1.6 to 50.0 μg/mL) have been shown to effectively reduce several key inflammatory markers, as detailed in Table 2.

Table 2: Anti-inflammatory Effects of Beta-Bisabolol in RAW264.7 Macrophages

Inflammatory MediatorMaximum Inhibition by Beta-Bisabolol
Nitric Oxide (NO)55.5%
Prostaglandin E₂ (PGE₂)62.3%
Tumor Necrosis Factor-alpha (TNF-α)45.3%

These findings suggest that beta-bisabolol modulates important inflammatory pathways, potentially through inhibition of pro-inflammatory cytokine production and regulation of inflammatory mediator synthesis .

Molecular Mechanisms of Action

Inhibition of Inflammatory Pathways

Beta-bisabolol's ability to inhibit inflammatory mediators suggests interaction with key inflammatory signaling pathways. The observed reduction in nitric oxide and prostaglandin E₂ levels indicates potential modulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) activities, respectively .

Analytical Methods for Beta-Bisabolol Identification and Quantification

Accurate identification and quantification of beta-bisabolol are essential for research and quality control purposes. Several analytical techniques have been employed for this purpose.

Chromatographic and Spectroscopic Methods

Beta-bisabolol can be identified and quantified using various chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). These methods allow separation of beta-bisabolol from other compounds and accurate quantification.

Challenges and Future Research Directions

Despite its promising properties, research on beta-bisabolol faces several challenges and presents numerous opportunities for future investigation.

Limited Research Compared to Alpha-Bisabolol

As noted in the Human Metabolome Database, a relatively small number of articles have been published specifically on beta-bisabolol . This contrasts with the more extensive literature on alpha-bisabolol, which has been investigated for multiple pharmacological applications including neuroprotective effects .

Future research should aim to directly compare the biological activities of beta-bisabolol with alpha-bisabolol to determine their relative efficacies and potential complementary applications.

Mechanism of Action Studies

While the anti-inflammatory effects of beta-bisabolol have been demonstrated, the precise molecular mechanisms remain incompletely understood. Future studies should investigate:

  • Specific protein targets of beta-bisabolol

  • Signaling pathways modulated by the compound

  • Structure-activity relationships to optimize biological activity

Therapeutic Applications

The anti-inflammatory properties of beta-bisabolol suggest potential therapeutic applications that warrant clinical investigation. Future research could explore:

  • Efficacy in inflammatory skin conditions

  • Potential in respiratory inflammatory disorders

  • Applications in joint and muscular inflammatory conditions

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